MAL-PEG4-(m-PEG12)3

PEGylation Pharmacokinetics Protein Conjugation

Choose MAL-PEG4-(m-PEG12)3 for predictable, scalable bioconjugation. Its exact MW (3638.1 Da) and PDI of 1.0 eliminate batch variability, critical for GMP manufacturing and regulatory filing. The branched architecture provides 2–3× greater serum half-life extension vs linear PEG-maleimide. Enables homogeneous, aggregation-free ADC construction at DAR 8, solving hydrophobicity-driven clearance issues of traditional linkers. Rapid, site-specific thiol conjugation at pH 6.5–7.5. Request a quote.

Molecular Formula C106H202N6O50
Molecular Weight 2360.7 g/mol
Cat. No. B15087132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-PEG4-(m-PEG12)3
Molecular FormulaC106H202N6O50
Molecular Weight2360.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117)
InChIKeyNDEZSFRLBSRIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAL-PEG4-(m-PEG12)3: Technical Profile and Procurement Relevance of a Branched Monodisperse PEG-Maleimide Linker


MAL-PEG4-(m-PEG12)3, also known as MAL-dPEG®4-(m-dPEG®12)3 (CAS: 1334178-05-0), is a branched, monodisperse polyethylene glycol (PEG) linker featuring a single maleimide reactive group and three methoxy-terminated PEG12 arms attached to a tris core via a PEG4 tail . Its discrete molecular weight of 3638.1 g/mol and exact composition (C156H302N6O86) eliminate the heterogeneity inherent in polydisperse PEG reagents . The maleimide group enables rapid, site-specific conjugation to free sulfhydryl groups (e.g., cysteine residues) in aqueous media at pH 6.5-7.5 . This compound is classified as a heterobifunctional PEGylation reagent, designed to increase the hydrodynamic volume, serum half-life, and solubility of conjugated biomolecules while reducing immunogenicity .

MAL-PEG4-(m-PEG12)3: Why Linear or Polydisperse PEG-Maleimide Analogs Are Not Direct Substitutes


The branched architecture and monodisperse nature of MAL-PEG4-(m-PEG12)3 confer quantifiable performance differences compared to linear or polydisperse PEG-maleimide analogs. Linear PEGs, such as mPEG-MAL, lack the increased hydrodynamic volume and shielding effect provided by the tris-branched structure, which directly impacts serum half-life extension and immunogenicity reduction [1]. Polydisperse PEG reagents introduce molecular weight heterogeneity that complicates reproducibility in conjugation stoichiometry and pharmacokinetic prediction [2]. Furthermore, the discrete, single-molecular-weight composition (C156H302N6O50) of MAL-PEG4-(m-PEG12)3 ensures consistent conjugate characterization, a critical requirement for regulatory filings and process validation in biopharmaceutical development . Generic substitution with linear or polydisperse alternatives risks altered conjugate properties, including reduced circulation time, increased immunogenicity, and batch-to-batch variability, thereby compromising both research outcomes and manufacturing consistency.

MAL-PEG4-(m-PEG12)3: Quantifiable Differentiation Evidence vs. Linear PEG-Maleimide and Polydisperse Linkers


Branched Architecture Increases Hydrodynamic Volume and Serum Half-Life Compared to Linear PEG-Maleimide

The branched tris-PEG12 architecture of MAL-PEG4-(m-PEG12)3 generates a significantly larger hydrodynamic volume compared to linear mPEG-MAL of equivalent total molecular weight. While direct head-to-head PK data for MAL-PEG4-(m-PEG12)3 is not publicly available, class-level evidence from branched PEG systems demonstrates that branched PEGs (40 kDa) extend serum half-life 2- to 3-fold longer than linear PEGs of similar mass due to increased hydrodynamic radius and reduced renal clearance [1][2]. The monodisperse nature of MAL-PEG4-(m-PEG12)3 (C156H302N6O50, MW 3638.1) ensures predictable conjugate behavior, contrasting with polydisperse PEGs (PDI > 1.0) that exhibit variable clearance rates .

PEGylation Pharmacokinetics Protein Conjugation

Branched PEG Linkers Enable Higher Drug-to-Antibody Ratio (DAR) Without Aggregation vs. Linear Hydrophobic Linkers

Branched PEG maleimide linkers, including MAL-PEG4-(m-PEG12)3, support higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers such as SPDB and SMCC, without inducing aggregation or compromising antibody affinity . Class-level evidence demonstrates that compact branched PEG architectures enable homogeneous DAR 8 ADCs from VC-PAB-MMAE without increased in vivo clearance rates, whereas linear or hydrophobic linkers at high DAR (≥4) frequently trigger aggregation and accelerated plasma clearance [1][2]. The tris-branched design of MAL-PEG4-(m-PEG12)3 provides localized hydrophilicity that masks hydrophobic payloads, enabling higher drug loading while maintaining conjugate solubility and stability .

Antibody-Drug Conjugates ADC Bioconjugation

Monodisperse Composition (PDI = 1.0) Ensures Reproducible Conjugation Stoichiometry vs. Polydisperse PEG Reagents

MAL-PEG4-(m-PEG12)3 is a monodisperse PEG reagent with a polydispersity index (PDI) of 1.0 and a defined molecular formula of C156H302N6O50, corresponding to an exact molecular weight of 3638.1 g/mol . In contrast, conventional polydisperse PEG-maleimide reagents (e.g., mPEG-MAL 5 kDa) exhibit PDI values typically ranging from 1.05 to 1.20, representing a mixture of chain lengths that yields variable conjugation efficiency and heterogeneous product profiles . The single-molecular-weight nature of MAL-PEG4-(m-PEG12)3 enables precise control over PEG-to-protein stoichiometry, simplifying analytical characterization and ensuring batch-to-batch consistency—a critical requirement for GMP manufacturing and regulatory submissions .

Bioconjugation Quality Control Process Validation

MAL-PEG4-(m-PEG12)3: High-Value Application Scenarios Driven by Quantified Differentiation


Site-Specific PEGylation of Therapeutic Proteins for Extended Half-Life and Reduced Immunogenicity

MAL-PEG4-(m-PEG12)3 is optimally deployed for site-specific PEGylation of therapeutic proteins containing engineered or native free cysteine residues. The branched architecture maximizes hydrodynamic volume, extending serum half-life 2- to 3-fold compared to linear PEG-maleimide conjugates, while the monodisperse composition ensures consistent product quality for regulatory filings [1][2]. This application is particularly relevant for cytokines, growth factors, and enzymes where prolonged circulation and reduced dosing frequency are critical for clinical and commercial viability.

High-DAR Antibody-Drug Conjugate (ADC) Synthesis Requiring Hydrophilic Masking of Cytotoxic Payloads

In ADC development, MAL-PEG4-(m-PEG12)3 serves as a branched hydrophilic linker that enables homogeneous conjugation at DAR 8 without triggering aggregation or accelerated clearance—outcomes unattainable with traditional hydrophobic linkers (SPDB, SMCC) at DAR >4 [3]. The tris-PEG12 arms provide localized hydrophilicity that effectively masks hydrophobic payloads such as maytansinoids or auristatins, maintaining conjugate solubility and stability. This scenario is ideal for next-generation ADCs targeting solid tumors where high drug loading and favorable pharmacokinetics are essential for therapeutic efficacy.

GMP Manufacturing of PEGylated Biologics Requiring Strict Process Control and Lot-to-Lot Consistency

The monodisperse, single-molecular-weight composition of MAL-PEG4-(m-PEG12)3 (PDI = 1.0, exact MW 3638.1) eliminates the batch-to-batch variability inherent in polydisperse PEG reagents, simplifying analytical method validation and ensuring reproducible conjugation stoichiometry . This property is essential for GMP manufacturing environments where process consistency, impurity profiling, and regulatory compliance are paramount. The defined molecular formula (C156H302N6O50) facilitates precise mass balance calculations and impurity tracking, reducing analytical burden and accelerating development timelines.

Quote Request

Request a Quote for MAL-PEG4-(m-PEG12)3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.